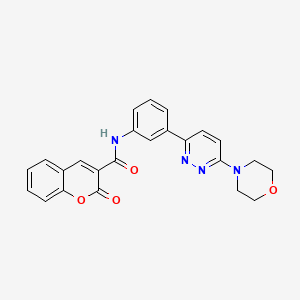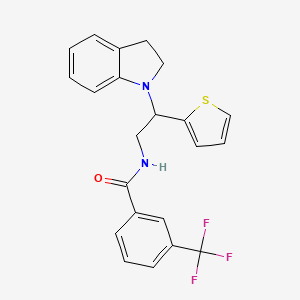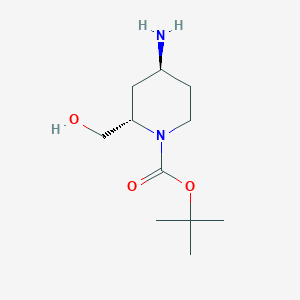
N-(3-(6-モルホリノピリダジン-3-イル)フェニル)-2-オキソ-2H-クロメン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromene core, a morpholinopyridazinyl group, and a carboxamide moiety, which together contribute to its diverse chemical reactivity and biological activity.
科学的研究の応用
- 研究: 科学者らは、1,3,5-トリアジン-4-アミノ安息香酸誘導体を合成・特性評価し、その中には黄色ブドウ球菌や大腸菌などの細菌に対して有望な抗菌活性を示すものがある。特に、化合物(10)、(16)、(25)、および(30)は、黄色ブドウ球菌に対する抗菌活性がアンピシリンと同等であるのに対し、化合物(13)および(14)は大腸菌に対して同様の活性を示す。 これらの化合物の臨床分離株に対する最小発育阻止濃度も測定されている .
- 細胞毒性の探求: 研究者は、癌細胞株に対するその影響を評価することができる。 化合物(10)および(13)は、特定の濃度までは非毒性を示しており、さらなる調査のための興味深い候補となっている .
抗菌活性
抗癌研究
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.
Introduction of the Morpholinopyridazinyl Group: The morpholinopyridazinyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a halogenated pyridazine with morpholine under basic conditions.
Coupling Reaction: The final step involves coupling the morpholinopyridazinyl group with the chromene core. This is typically achieved through an amide bond formation reaction, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
- **Ox
特性
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c29-23(19-15-17-4-1-2-7-21(17)32-24(19)30)25-18-6-3-5-16(14-18)20-8-9-22(27-26-20)28-10-12-31-13-11-28/h1-9,14-15H,10-13H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPMUQMBWWYTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Ethyl-N-[2-[4-(hydroxymethyl)-4-methoxypiperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2564036.png)

![(2-(cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2564038.png)
![Ethyl 4-[benzyl(methylsulfonyl)amino]benzoate](/img/structure/B2564039.png)

![2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine](/img/structure/B2564044.png)

![3,4a,5,6,7,7a-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-3-carboxylic acid;hydrochloride](/img/structure/B2564047.png)

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2564051.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564052.png)
